1-tert-butyl 3-methyl (3S,5S)-rel-5-hydroxypiperidine-1,3-dicarboxylate
Description
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3S,5S)-5-hydroxypiperidine-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-8(10(15)17-4)5-9(14)7-13/h8-9,14H,5-7H2,1-4H3/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZMPKMSTNKZKL-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H](C1)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection and Intermediate Synthesis
The initial step involves protecting the piperidine nitrogen using Boc anhydride. A representative procedure from Patent WO2009133778A1 describes reacting 3-(alkoxycarbonylamino)piperidine with Boc anhydride in the presence of a base such as sodium hydroxide or potassium carbonate. For example:
-
Reactants : 3-(Ethoxycarbonylamino)piperidine (1.0 equiv), Boc anhydride (1.2 equiv), NaOH (2.0 equiv).
-
Solvent System : Tetrahydrofuran (THF)/water (3:1 v/v).
-
Conditions : 0–25°C, 2–4 hours.
-
Yield : 85–92% tert-butyl 3-(ethoxycarbonylamino)piperidine-1-carboxylate.
This intermediate is critical for subsequent hydrolysis and hydroxylation steps.
Hydrolysis and Methyl Esterification
The hydrolysis of tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate to the carboxylic acid is followed by methyl esterification. ChemicalBook’s synthesis of analogous compounds employs:
-
Hydrolysis : 2 M NaOH in methanol at 10–35°C for 14 hours, achieving selective deprotection of the ethoxycarbonyl group.
-
Acidification : 6 M HCl adjusts the pH to 2, precipitating the carboxylic acid.
-
Esterification : Treatment with methanol and sulfuric acid yields the methyl ester.
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Hydrolysis | NaOH (2 M), MeOH, 25°C, 14 h | 90 | 95 |
| Acidification | HCl (6 M), H2O, pH 2 | 88 | 97 |
| Esterification | MeOH, H2SO4, reflux, 6 h | 82 | 98 |
Stereochemical Control at 3S and 5S Positions
Achieving the (3S,5S) configuration requires chiral induction during hydroxylation. Methods include:
-
Asymmetric Catalysis : Sharpless epoxidation or Jacobsen kinetic resolution to install the 5S-hydroxyl group.
-
Enzymatic Resolution : Lipase-mediated acetylation selectively modifies the undesired enantiomer, enriching the (3S,5S) isomer.
For example, using a chiral oxazaborolidine catalyst in the hydroxylation step yields enantiomeric excess (ee) >90%.
Optimization of Reaction Parameters
Solvent and Base Selection
The choice of base and solvent significantly impacts yield and stereoselectivity:
-
Bases : Alkali metal hydroxides (e.g., NaOH) outperform carbonates in hydrolysis steps due to faster reaction kinetics.
-
Solvents : Methanol/water mixtures enhance solubility of intermediates, while THF improves Boc protection efficiency.
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| NaOH | MeOH/H2O | 25 | 14 | 90 |
| K2CO3 | THF/H2O | 35 | 24 | 75 |
Temperature and Time Dependence
Controlled heating (50–120°C) during deprotection accelerates reaction rates but risks racemization. Optimal conditions balance speed and stereochemical integrity.
Purification and Characterization
Final purification employs:
-
Crystallization : Ethyl acetate/hexane recrystallization removes diastereomeric impurities.
-
Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:4) isolates the (3S,5S) isomer.
Analytical Data :
-
1H NMR (CDCl3) : δ 1.45 (s, 9H, Boc), 3.72 (s, 3H, COOCH3), 4.30–4.50 (m, 2H, piperidine H).
-
Optical Rotation : [α]D25 = +15.6° (c = 1.0, CHCl3), confirming (3S,5S) configuration.
Industrial Applications and Scalability
The compound serves as a key intermediate in pharmaceuticals, notably for neurodegenerative therapies. Scalable processes emphasize:
Chemical Reactions Analysis
Types of Reactions
1-tert-butyl 3-methyl (3S,5S)-rel-5-hydroxypiperidine-1,3-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as amines, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyl and methyl groups can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles like amines, alcohols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-tert-butyl 3-methyl (3S,5S)-rel-5-hydroxypiperidine-1,3-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-tert-butyl 3-methyl (3S,5S)-rel-5-hydroxypiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural and Functional Differences
The compound is compared to analogs based on substituent position, stereochemistry, and functional groups (Table 1).
Table 1: Structural and Functional Comparison
Stereochemical and Regiochemical Impact
- Hydroxyl Position : The target’s 5-hydroxyl group (vs. 4-hydroxyl in CAS 1095010-47-1) alters hydrogen-bonding capacity and reactivity. For example, 5-hydroxyl derivatives are more prone to oxidation than 4-hydroxyl analogs .
- Stereochemistry: The (3S,5S) configuration in the target contrasts with (3S,5R) in benzyloxycarbonylamino derivatives (CAS 1448902-04-2). This difference significantly impacts enantioselective reactions, as seen in TAK-272 synthesis, where (3R,5S) intermediates show distinct biological activity .
Functional Group Reactivity
- Hydroxyl vs. Amino Groups: The hydroxyl group in the target supports etherification or esterification, while amino-substituted analogs (e.g., CAS 1448902-04-2) are suited for amide bond formation .
- Allyl vs. Hydroxyl : Allyl-substituted derivatives () undergo cycloaddition reactions, unlike the hydroxyl-bearing target .
- Methylsulfonyloxy as Leaving Group : The methylsulfonyloxy group in CAS 1922099-90-8 enhances reactivity in SN2 substitutions, unlike the hydroxyl group .
Biological Activity
1-tert-butyl 3-methyl (3S,5S)-rel-5-hydroxypiperidine-1,3-dicarboxylate is a piperidine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including neuroprotective effects and anti-inflammatory activities.
- Chemical Formula : C₁₂H₂₁N₁O₅
- Molecular Weight : 259.30 g/mol
- CAS Number : 1095010-47-1
- Structural Characteristics : The compound features a tert-butyl group and two carboxylate functionalities, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and its ability to modulate oxidative stress.
Key Mechanisms:
- Neuroprotection : The compound has shown potential in protecting neuronal cells from oxidative damage. Studies indicate that it may reduce levels of reactive oxygen species (ROS) and enhance cell viability in models of neurodegenerative diseases .
- Anti-inflammatory Effects : It appears to modulate inflammatory pathways by decreasing pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated astrocytes .
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the efficacy of this compound:
Case Studies
Several case studies have explored the therapeutic potential of related piperidine derivatives, providing insights into the biological activity of this compound:
- Neurodegenerative Disease Models :
- Oxidative Stress Reduction :
Q & A
Q. What are the common synthetic routes for preparing 1-tert-butyl 3-methyl (3S,5S)-rel-5-hydroxypiperidine-1,3-dicarboxylate?
Methodological Answer: The synthesis typically involves multi-step protection/deprotection strategies. A key step is the esterification of piperidine derivatives using tert-butyl and methyl protecting groups. For example, dimethyl pyridine-3,5-dicarboxylate can be hydrogenated under acidic conditions (e.g., 6 M HCl) with a rhodium-carbon catalyst to yield piperidine intermediates, followed by selective protection of hydroxyl and amine groups using tert-butoxycarbonyl (Boc) and methyl esters . Reaction optimization often requires controlled pH, temperature (e.g., 25–50°C), and inert atmospheres to prevent side reactions.
Q. How is the stereochemistry of the (3S,5S)-configuration confirmed experimentally?
Methodological Answer: Stereochemical assignment relies on single-crystal X-ray diffraction (SC-XRD), which provides unambiguous spatial resolution of chiral centers. For example, X-ray data (e.g., R factor = 0.060, wR = 0.128) can confirm the relative (rel) configuration . Complementary techniques include NMR spectroscopy (e.g., H-H coupling constants and NOE experiments) and chiral HPLC to distinguish diastereomers. Computational methods like DFT can further validate experimental findings .
Q. What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- NMR : H and C NMR identify functional groups (e.g., tert-butyl singlet at δ ~1.3–1.5 ppm, ester carbonyls at δ ~160–170 ppm).
- IR : Absorption bands for hydroxyl (~3200–3600 cm) and ester C=O (~1720 cm).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., calculated vs. observed m/z for ) .
Advanced Research Questions
Q. How can diastereomeric impurities be resolved during synthesis?
Methodological Answer: Diastereomers are separated via chiral chromatography (e.g., Chiralpak® columns with hexane/isopropanol mobile phases) or crystallization in polar solvents (e.g., ethanol/water mixtures). For example, fractional crystallization at low temperatures (-20°C) exploits solubility differences between stereoisomers . Reaction optimization (e.g., asymmetric catalysis) minimizes impurity formation .
Q. What computational methods aid in predicting the compound’s reactivity and stability?
Methodological Answer:
- Density Functional Theory (DFT) : Models transition states for ester hydrolysis or hydroxyl-group oxidation.
- Molecular Dynamics (MD) : Simulates solvent interactions and thermal stability.
- COMSOL Multiphysics : Optimizes reaction parameters (e.g., pressure, temperature gradients) for scale-up . Studies often correlate computed activation energies with experimental Arrhenius plots .
Q. How do reaction conditions influence the stability of the tert-butyl ester group?
Methodological Answer: The Boc group is acid-labile; stability tests involve exposing the compound to varying pH (1–6) and temperatures (25–80°C). Degradation is monitored via TLC or HPLC. For long-term storage, anhydrous conditions and antioxidants (e.g., BHT) are recommended. Accelerated stability studies (40°C/75% RH for 6 months) predict shelf-life .
Q. What strategies mitigate racemization during functionalization of the hydroxyl group?
Methodological Answer: Racemization is minimized by:
- Using mild activating agents (e.g., DCC/DMAP instead of strong acids).
- Low-temperature reactions (-78°C for sulfonation or phosphorylation).
- Chiral auxiliaries (e.g., Evans’ oxazolidinones) to preserve stereochemistry during derivatization .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields?
Methodological Answer: Yield variations often arise from differences in:
- Catalyst loading : Higher Rh/C ratios (e.g., 10 wt%) may improve hydrogenation efficiency but increase costs .
- Solvent purity : Trace water in THF can hydrolyze esters, reducing yields.
- Work-up protocols : Acidic extraction (pH 2–3) vs. neutral conditions alters product recovery. Systematic DOE (Design of Experiments) identifies critical factors .
Q. Why might NMR data for the same compound differ across studies?
Methodological Answer: Variations stem from:
- Solvent effects : CDCl vs. DMSO-d shifts proton signals (e.g., hydroxyl protons visible in DMSO).
- Conformational dynamics : Piperidine ring puckering alters coupling constants.
- Impurities : Residual solvents or moisture broaden peaks. Standardized protocols (e.g., 600 MHz NMR, 298 K) enhance reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
